molecular formula C11H15N3O B8374885 3-(3,4-Dimethylphenoxy)propylazide

3-(3,4-Dimethylphenoxy)propylazide

Cat. No. B8374885
M. Wt: 205.26 g/mol
InChI Key: FWINGYWVTPDQDK-UHFFFAOYSA-N
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Patent
US05973201

Procedure details

6.20 g (30.2 mmol) of 3-(3,4-dimethylphenoxy)propylazide obtained in step 2 was dissolved in 150 ml of ethyl acetate and then 4.99 g of 5% Pd/C was added thereto to carry out a hydrogenation reaction at a hydrogen pressure of 40 psi for 30 minutes. The reaction mixture was passed through a Celite™ layer to remove Pd/C, concentrated under a reduced pressure to produce a residue, which was distilled under a reduced pressure to obtain 2.59 g (yield 48%) of the title compound as a colorless oil.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4.99 g
Type
catalyst
Reaction Step Three
Yield
48%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:12]=[CH:13][C:14]=1[CH3:15])[O:5][CH2:6][CH2:7][CH2:8][N:9]=[N+]=[N-].[H][H]>C(OCC)(=O)C.[Pd]>[CH3:1][C:2]1[CH:3]=[C:4]([CH:12]=[CH:13][C:14]=1[CH3:15])[O:5][CH2:6][CH2:7][CH2:8][NH2:9]

Inputs

Step One
Name
Quantity
6.2 g
Type
reactant
Smiles
CC=1C=C(OCCCN=[N+]=[N-])C=CC1C
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
4.99 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove Pd/C
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
to produce a residue, which
DISTILLATION
Type
DISTILLATION
Details
was distilled under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(OCCCN)C=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 2.59 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 47.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.